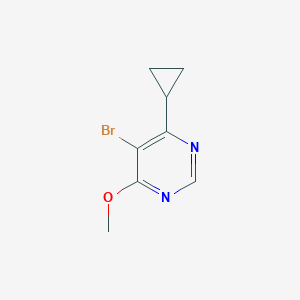

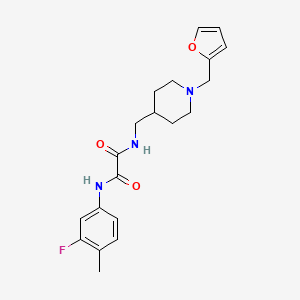

![molecular formula C25H28N2O4S B2825251 3,4,5-triethoxy-N-(3-methyl-2H-benzo[g][1,3]benzothiazol-2-yl)benzamide CAS No. 398999-58-1](/img/structure/B2825251.png)

3,4,5-triethoxy-N-(3-methyl-2H-benzo[g][1,3]benzothiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Typically, a compound’s description includes its molecular formula, molecular weight, and structural formula. The structure can give insights into the functional groups present in the molecule, which can predict its reactivity.

Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It often includes the starting materials, reagents, reaction conditions, and the overall yield of the reaction.Molecular Structure Analysis

This involves determining the 3D structure of the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and refractive index. These properties can give insights into the compound’s stability, reactivity, and suitability for certain applications.Applications De Recherche Scientifique

Synthesis and Pharmaceutical Applications

- A study by Nomura et al. (1999) explored the synthesis of benzamide derivatives, including 3-substituted benzylthiazolidine-2,4-diones, as potential antihyperglycemic agents for treating diabetes mellitus. This research contributes to understanding the broader class of benzamide derivatives to which 3,4,5-triethoxy-N-(3-methyl-2H-benzo[g][1,3]benzothiazol-2-yl)benzamide belongs (Nomura et al., 1999).

Antimicrobial Activity

- Padalkar et al. (2014) synthesized novel benzimidazole, benzoxazole, and benzothiazole derivatives, which demonstrated broad-spectrum antimicrobial activity against bacterial and fungal strains. This study indicates the potential of benzothiazole derivatives in antimicrobial applications (Padalkar et al., 2014).

Gelation Behavior

- Yadav and Ballabh (2020) investigated the gelation behavior of N-(thiazol-2-yl) benzamide derivatives. They identified certain compounds displaying gelation behavior towards ethanol/water and methanol/water mixtures, highlighting the application of these derivatives in materials science (Yadav & Ballabh, 2020).

Antiviral Activity

- Hebishy et al. (2020) developed benzamide-based 5-aminopyrazoles showing significant antiviral activities against bird flu influenza (H5N1), suggesting the potential use of certain benzamide derivatives in antiviral therapies (Hebishy et al., 2020).

Photo-Physical Characteristics

- Research by Padalkar et al. (2011) on benzimidazole, benzoxazole, and benzothiazole fluorescent derivatives, including their photo-physical properties, points towards their application in material science and imaging technologies (Padalkar et al., 2011).

Inhibition of VEGF Receptor-2

- A study by Borzilleri et al. (2006) identified benzamide derivatives as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy (Borzilleri et al., 2006).

Corrosion Inhibition

- Hu et al. (2016) synthesized benzothiazole derivatives and evaluated their effectiveness as corrosion inhibitors for carbon steel, which is significant in industrial applications (Hu et al., 2016).

Safety And Hazards

This involves understanding the potential risks associated with handling the compound. It includes toxicity, flammability, and environmental impact.

Orientations Futures

This involves predicting potential applications or areas of study for the compound based on its properties and reactivity.

Propriétés

IUPAC Name |

3,4,5-triethoxy-N-(3-methyl-2H-benzo[g][1,3]benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O4S/c1-5-29-20-14-17(15-21(30-6-2)22(20)31-7-3)24(28)26-25-27(4)19-13-12-16-10-8-9-11-18(16)23(19)32-25/h8-15,25H,5-7H2,1-4H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKGMWSFUHKRQQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2N(C3=C(S2)C4=CC=CC=C4C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,5-triethoxy-N-(3-methyl-2H-benzo[g][1,3]benzothiazol-2-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

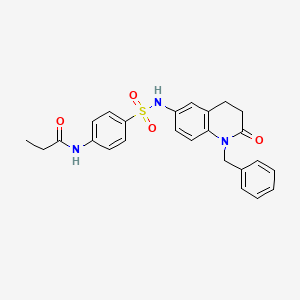

![Ethyl 5-(cyclohexanecarbonylamino)-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2825172.png)

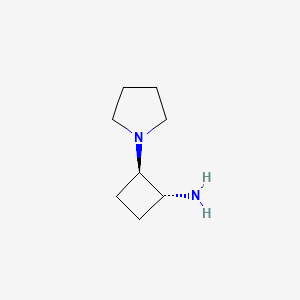

![3-(4-Chlorophenyl)-6-(naphthalen-1-ylmethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2825176.png)

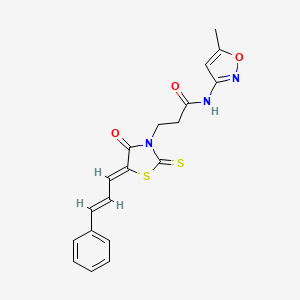

![3-(3,4-dimethylphenyl)-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2825179.png)

![6-(3-methoxyphenyl)-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2825180.png)

![N-(2-methylpropyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2825183.png)

![2-(2-fluorophenoxy)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2825186.png)